1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity .
Preparation Methods
The synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the oxane moiety . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine or oxane rings .
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and enzymes . The oxane moiety may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8;/h8-9H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKKDJGUNQMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.